[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride
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Overview
Description
[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride is a complex organic compound that features a unique combination of functional groups, including a piperazine ring, a pyridine moiety, and a furofuran structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the furofuran core, followed by the introduction of the piperazine and pyridine groups through nucleophilic substitution or coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, [(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It could serve as a probe or ligand in biochemical assays.
Medicine
In medicine, this compound might be investigated for its pharmacological properties, including its potential as a therapeutic agent for various diseases.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of [(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride might include other piperazine derivatives, pyridine-containing compounds, and furofuran analogs.
Uniqueness
What sets this compound apart is its unique combination of functional groups and its potential for diverse applications. The presence of both piperazine and pyridine moieties, along with the furofuran core, provides a versatile scaffold for chemical modifications and biological interactions.
Properties
CAS No. |
134186-04-2 |
---|---|
Molecular Formula |
C16H21ClN4O6 |
Molecular Weight |
400.8 g/mol |
IUPAC Name |
[(3S,3aR,6S,6aS)-3-[4-(pyridine-3-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O6.ClH/c21-16(11-2-1-3-17-8-11)19-6-4-18(5-7-19)12-9-24-15-13(26-20(22)23)10-25-14(12)15;/h1-3,8,12-15H,4-7,9-10H2;1H/t12-,13-,14+,15+;/m0./s1 |
InChI Key |
SCPXLHIFEKZWEO-FFIJQSHZSA-N |
Isomeric SMILES |
C1CN(CCN1[C@H]2CO[C@H]3[C@@H]2OC[C@@H]3O[N+](=O)[O-])C(=O)C4=CN=CC=C4.Cl |
Canonical SMILES |
C1CN(CCN1C2COC3C2OCC3O[N+](=O)[O-])C(=O)C4=CN=CC=C4.Cl |
Origin of Product |
United States |
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